molecular formula C15H16BrN3O B301890 N'-{[1-(4-bromophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}acetohydrazide

N'-{[1-(4-bromophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}acetohydrazide

Cat. No. B301890
M. Wt: 334.21 g/mol
InChI Key: LPIGONNKOPFDJB-RQZCQDPDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N'-{[1-(4-bromophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}acetohydrazide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a pyrrole derivative that has been synthesized using different methods.

Mechanism of Action

The exact mechanism of action of N'-{[1-(4-bromophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}acetohydrazide is not fully understood. However, it is believed to act by inhibiting certain enzymes and proteins in the body, which are involved in the development and progression of various diseases.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been found to reduce the levels of glucose and cholesterol in the blood, which makes it a potential candidate for the treatment of diabetes and cardiovascular diseases. It has also been shown to inhibit the growth of cancer cells and induce apoptosis, which makes it a potential candidate for the treatment of cancer.

Advantages and Limitations for Lab Experiments

N'-{[1-(4-bromophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}acetohydrazide has several advantages for lab experiments. It is easy to synthesize, and its chemical properties make it stable and easy to handle. However, there are also some limitations to its use in lab experiments. It has low solubility in water, which makes it difficult to dissolve and work with. It also has low bioavailability, which may limit its effectiveness in vivo.

Future Directions

There are several future directions for the study of N'-{[1-(4-bromophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}acetohydrazide. One of the potential directions is to study its mechanism of action more extensively, which may lead to the development of more effective treatments for various diseases. Another potential direction is to study its pharmacokinetics and pharmacodynamics, which may help in optimizing its dosage and administration. Additionally, there is a need for more studies to determine its toxicity and safety profile, which is important for its potential use in humans.
Conclusion:
In conclusion, this compound is a chemical compound that has shown promising results in various scientific research applications. It has potential applications in the treatment of various diseases, and its mechanism of action is still being studied. While it has several advantages for lab experiments, there are also some limitations to its use. There are several future directions for the study of this compound, which may lead to the development of more effective treatments for various diseases.

Synthesis Methods

N'-{[1-(4-bromophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}acetohydrazide can be synthesized using various methods. One of the commonly used methods is the reaction of 1-(4-bromophenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde with acetic hydrazide in the presence of a catalyst. The reaction is carried out in a solvent such as ethanol or methanol, and the product is obtained by filtration and recrystallization.

Scientific Research Applications

N'-{[1-(4-bromophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}acetohydrazide has been extensively studied for its potential applications in different fields. It has shown promising results in the treatment of various diseases such as cancer, diabetes, and Alzheimer's disease. It has also been studied for its antibacterial and antifungal activities.

properties

Molecular Formula

C15H16BrN3O

Molecular Weight

334.21 g/mol

IUPAC Name

N-[(E)-[1-(4-bromophenyl)-2,5-dimethylpyrrol-3-yl]methylideneamino]acetamide

InChI

InChI=1S/C15H16BrN3O/c1-10-8-13(9-17-18-12(3)20)11(2)19(10)15-6-4-14(16)5-7-15/h4-9H,1-3H3,(H,18,20)/b17-9+

InChI Key

LPIGONNKOPFDJB-RQZCQDPDSA-N

Isomeric SMILES

CC1=CC(=C(N1C2=CC=C(C=C2)Br)C)/C=N/NC(=O)C

SMILES

CC1=CC(=C(N1C2=CC=C(C=C2)Br)C)C=NNC(=O)C

Canonical SMILES

CC1=CC(=C(N1C2=CC=C(C=C2)Br)C)C=NNC(=O)C

Origin of Product

United States

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